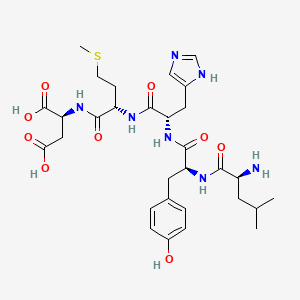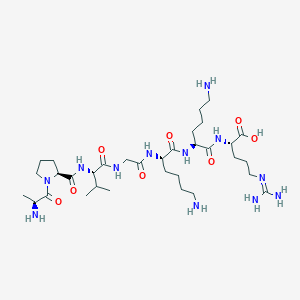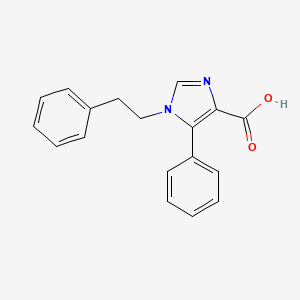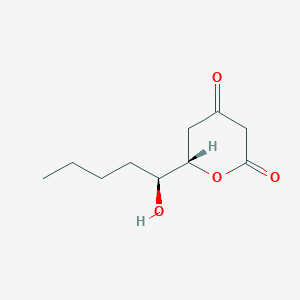![molecular formula C28H44N6O6 B14228637 N,N'-(Ethane-1,2-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] CAS No. 578741-23-8](/img/structure/B14228637.png)
N,N'-(Ethane-1,2-diyl)bis[3,5-bis(3-aminopropoxy)benzamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Ethane-1,2-diyl)bis[3,5-bis(3-aminopropoxy)benzamide]: is a complex organic compound that belongs to the class of bis-amides. This compound is characterized by its unique structure, which includes two benzamide groups connected by an ethane-1,2-diyl linker, each substituted with 3-aminopropoxy groups. This structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Ethane-1,2-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] typically involves a multi-step process. One common method includes the reaction of 3,5-dihydroxybenzoic acid with 3-bromopropylamine to form 3,5-bis(3-aminopropoxy)benzoic acid. This intermediate is then reacted with ethane-1,2-diamine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistent quality and to minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-(Ethane-1,2-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N,N’-(Ethane-1,2-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] is used as a building block for synthesizing more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its ability to interact with specific proteins and enzymes. It has shown promise in in vitro studies for its biocompatibility and potential therapeutic effects .
Medicine: In medicine, this compound is being explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a candidate for targeted drug delivery applications .
Industry: Industrially, N,N’-(Ethane-1,2-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] is used in the production of polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced durability and performance .
Mecanismo De Acción
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the amine and amide groups, which can form hydrogen bonds and other interactions with the target molecules. The pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s biological and therapeutic effects .
Comparación Con Compuestos Similares
N,N’-(Ethane-1,2-diyl)bis(benzamide): This compound lacks the 3-aminopropoxy groups, making it less versatile in terms of chemical reactivity and applications.
N,N’-(Ethane-1,2-diyl)bis(N-methylformamide): This compound has different substituents, leading to variations in its chemical and physical properties.
3,3’-[Oxybis(2,1-ethanediyloxy)]bis-1-propanamine: This compound has a different core structure, resulting in distinct chemical behavior and applications.
Uniqueness: N,N’-(Ethane-1,2-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] stands out due to its unique combination of benzamide and aminopropoxy groups. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
578741-23-8 |
|---|---|
Fórmula molecular |
C28H44N6O6 |
Peso molecular |
560.7 g/mol |
Nombre IUPAC |
3,5-bis(3-aminopropoxy)-N-[2-[[3,5-bis(3-aminopropoxy)benzoyl]amino]ethyl]benzamide |
InChI |
InChI=1S/C28H44N6O6/c29-5-1-11-37-23-15-21(16-24(19-23)38-12-2-6-30)27(35)33-9-10-34-28(36)22-17-25(39-13-3-7-31)20-26(18-22)40-14-4-8-32/h15-20H,1-14,29-32H2,(H,33,35)(H,34,36) |
Clave InChI |
XIDOWBXKVYXPMR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1OCCCN)OCCCN)C(=O)NCCNC(=O)C2=CC(=CC(=C2)OCCCN)OCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyridine, 2-[1-(2-furanylmethyl)-2-(2-phenylethyl)-1H-imidazol-4-yl]-](/img/structure/B14228559.png)



![7-[([1,1'-Biphenyl]-4-yl)amino]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B14228572.png)

![L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14228581.png)

![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B14228596.png)



![1,2,3-Trimethoxy-5-[3-(methylsulfanyl)propoxy]benzene](/img/structure/B14228628.png)
